molecular formula C15H27NO3 B13611356 Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

Cat. No.: B13611356
M. Wt: 269.38 g/mol
InChI Key: LZMBMANVYRAYTJ-UHFFFAOYSA-N
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Description

Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclobutyl ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a substitution reaction, where a suitable cyclobutyl halide reacts with the piperidine derivative.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process typically involves:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biological studies to understand the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxymethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)15(11-17)7-4-8-15/h12,17H,4-11H2,1-3H3

InChI Key

LZMBMANVYRAYTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)CO

Origin of Product

United States

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